molecular formula C21H18FNO5 B2392136 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine CAS No. 1030096-41-3

4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine

Cat. No.: B2392136
CAS No.: 1030096-41-3
M. Wt: 383.375
InChI Key: HRNCVGWXPWGPRX-UHFFFAOYSA-N
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Description

4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine is a complex organic compound that features a morpholine ring, a pyrrolidine ring, and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl group, to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoyl compounds.

Scientific Research Applications

4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoyl derivatives and pyrrolidine-containing molecules. Examples include:

  • 4-(pyrrolidin-1-yl)benzonitrile derivatives
  • 4-chlorobenzoyl CoA

Uniqueness

4-(4-{[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]methoxy}benzoyl)morpholine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl) 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO5/c1-13(2)28-19(24)12-27-21(26)18-11-23(15-9-7-14(22)8-10-15)20(25)17-6-4-3-5-16(17)18/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNCVGWXPWGPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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